molecular formula C29H30N2O8 B557807 Fmoc-Asn(Tmob)-OH CAS No. 120658-63-1

Fmoc-Asn(Tmob)-OH

Cat. No. B557807
M. Wt: 534.6 g/mol
InChI Key: RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Asn(Tmob)-OH” is a compound used in peptide synthesis . Its full name is Nα-Fmoc-Nγ-(2,4,6-trimethoxybenzyl)-L-asparagine . It is used for research and development purposes and is not intended for medicinal or household use .


Molecular Structure Analysis

The molecular structure of “Fmoc-Asn(Tmob)-OH” is represented by the empirical formula C29H30N2O8 . The molecular weight of the compound is 534.56 .


Physical And Chemical Properties Analysis

“Fmoc-Asn(Tmob)-OH” has a molecular weight of 534.56 . It is recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Protected Amino Acids

The synthesis of racemic Alloc-Ncy(Tmob)-OH demonstrates the use of Fmoc-Asn(Tmob)-OH in solid-phase peptide synthesis (SPPS) compatible with Fmoc-strategy. This method is particularly useful for forming norcystine bridges in peptides like octreotide-amide (Samant & Rivier, 2007).

Novel Protecting Groups for Peptide Synthesis

Fmoc-Asn(Tmob)-OH is utilized in developing novel protecting groups for asparagine and glutamine, aiding in Fmoc solid-phase syntheses of challenging peptides. The protection provided by this compound allows for more efficient peptide synthesis (Han et al., 1996).

Comparative Studies in Peptide Synthesis

The multipin method of peptide synthesis, where Fmoc-Asn(Tmob)-OH is used, shows its importance in comparative studies. It allows for the concurrent performance of numerous experiments, thus enhancing the efficiency of peptide synthesis (Bray et al., 1995).

Investigation of Asparagine Coupling

Research on the activation of side-chain unprotected asparagine in Fmoc-solid phase peptide synthesis highlights the role of Fmoc-Asn(Tmob)-OH. It contributes to the understanding of side reactions and the optimization of coupling conditions (Gausepohl et al., 2009).

Automated Synthesis of Glycopeptides

In the automated synthesis of glycopeptides, Fmoc-Asn(Tmob)-OH plays a crucial role. It is employed for incorporating unprotected mono- and disaccharide units into T cell epitopic peptides, enhancing the understanding of glycopeptide structures and functions (Otvos et al., 1990).

Safety And Hazards

“Fmoc-Asn(Tmob)-OH” is intended for research and development use only and is not suitable for medicinal or household use . Specific safety data and hazards associated with this compound are not detailed in the search results.

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-[(2,4,6-trimethoxyphenyl)methylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O8/c1-36-17-12-25(37-2)22(26(13-17)38-3)15-30-27(32)14-24(28(33)34)31-29(35)39-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23-24H,14-16H2,1-3H3,(H,30,32)(H,31,35)(H,33,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZYXRAMAQAJGQ-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10560367
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asn(Tmob)-OH

CAS RN

120658-63-1
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-[(2,4,6-trimethoxyphenyl)methyl]-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10560367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Gausepohl, M Kraft, RW Frank - International Journal of …, 1989 - Wiley Online Library
To investigate side reactions during the activation of side chain unprotected asparagine in Fmoc‐solid phase peptide synthesis the peptide Met‐Lys‐Asn‐Val‐Pro‐Glu‐Pro‐Ser was …
Number of citations: 68 onlinelibrary.wiley.com
AM Bray, RM Valerio, AJ Dipasquale… - Journal of Peptide …, 1995 - Wiley Online Library
The multipin method of peptide synthesis is demonstrated as a potent methodological tool, where large numbers of comparative studies can be performed concurrently. Two studies are …
Number of citations: 20 onlinelibrary.wiley.com
F Albericio, R Van Abel… - International Journal of …, 1990 - Wiley Online Library
Attempts to anchor Fmoc‐asparagine or glutamine as p‐alkoxybenzyl esters for solid‐phase peptide synthesis are fraught with difficulties. A convenient and effective method to prepare …
Number of citations: 53 onlinelibrary.wiley.com
JT Varkey, D Cowburn, H Ji, G Barany - Peptides: The Wave of the Future …, 2001 - Springer
Src homology (SH) domains are building blocks involved in intracellular signal transduction [1]. Previous work has defined and demonstrated consolidated ligands, which combine in …
Number of citations: 1 link.springer.com
L Chen, Q Xu, D Cowburn, G Barany - … : Proceedings of the 16 th American …, 2002 - Springer
Interrelationships between the dual Src homology domains in SH (32) have been the subject of intense recent investigations. We have demonstrated previously that consolidated …
Number of citations: 1 link.springer.com
E Barbar, CM Gross, C Woodward, G Barany - Methods in enzymology, 1997 - Elsevier
Publisher Summary This chapter discusses chemical synthesis and nuclear magnetic resonance characterization of partially folded proteins. Partially folded conformations of proteins …
Number of citations: 6 www.sciencedirect.com
AL Doherty-Kirby, GA Lajoie - … A practical Guide, Kates, Steven A …, 2000 - books.google.com
Protection is warranted for a number of amino acids that have a reactive functionality on their side chain. Some amino acids (eg, Asp, Glu, Cys, Arg, Lys, His, Ser, Thr) usually require …
Number of citations: 8 books.google.com
N Carulla-Casanovas - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
KE Fiore, HAT Phan, DM Robkis, CR Walters… - Methods in …, 2021 - Elsevier
The thioamide is a versatile replacement of the peptide backbone with altered hydrogen bonding and conformational preferences, as well the ability participate in energy and electron …
Number of citations: 1 www.sciencedirect.com
B Blankemeyer-Menge, M Nimtz, R Frank - Tetrahedron Letters, 1990 - Elsevier
Esterification of Nα-Fmoc protected amino acid derivatives with hydroxyl-functions provided by polystyrene and cellulose derived support materials is achieved in high yields with 2,4,6-…
Number of citations: 252 www.sciencedirect.com

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